molecular formula C14H12ClNO B14682256 (2-Amino-5-chloro-4-methylphenyl)(phenyl)methanone CAS No. 36243-96-6

(2-Amino-5-chloro-4-methylphenyl)(phenyl)methanone

Cat. No.: B14682256
CAS No.: 36243-96-6
M. Wt: 245.70 g/mol
InChI Key: HIGOILCPVPCUGQ-UHFFFAOYSA-N
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Description

(2-Amino-5-chloro-4-methylphenyl)(phenyl)methanone is an organic compound with the molecular formula C14H12ClNO. This compound is part of the benzophenone family, which is known for its diverse applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-5-chloro-4-methylphenyl)(phenyl)methanone typically involves the reaction of 2-amino-5-chloro-4-methylbenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-5-chloro-4-methylphenyl)(phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Amino-5-chloro-4-methylphenyl)(phenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Amino-5-chloro-4-methylphenyl)(phenyl)methanone involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Amino-5-chloro-4-methylphenyl)(phenyl)methanone is unique due to the presence of both amino and chloro substituents on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The methyl group further enhances its lipophilicity, potentially affecting its pharmacokinetic properties .

Properties

CAS No.

36243-96-6

Molecular Formula

C14H12ClNO

Molecular Weight

245.70 g/mol

IUPAC Name

(2-amino-5-chloro-4-methylphenyl)-phenylmethanone

InChI

InChI=1S/C14H12ClNO/c1-9-7-13(16)11(8-12(9)15)14(17)10-5-3-2-4-6-10/h2-8H,16H2,1H3

InChI Key

HIGOILCPVPCUGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(=O)C2=CC=CC=C2)N

Origin of Product

United States

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